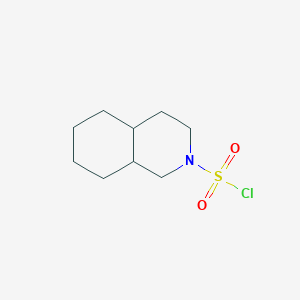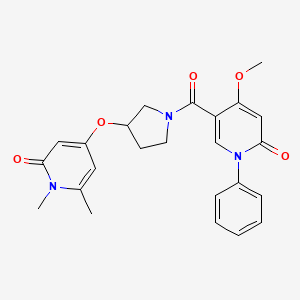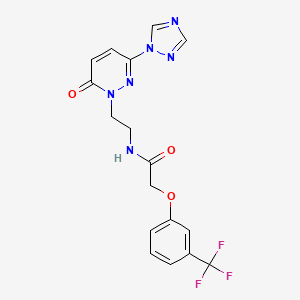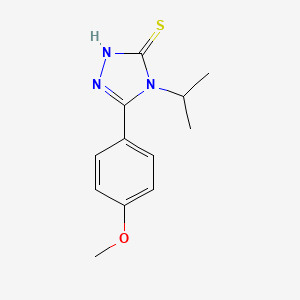
Decahydroisoquinoline-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydroisoquinoline-2-sulfonyl chloride (DHQSOCl) belongs to the family of sulfonyl chlorides. It has a molecular weight of 237.75 . The IUPAC name for this compound is octahydro-2 (1H)-isoquinolinesulfonyl chloride .
Synthesis Analysis
Sulfonyl chlorides, including Decahydroisoquinoline-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid. The resulting sulfonyl chlorides are usually soluble in organic solvents and can be easily separated from the reaction mixture .Molecular Structure Analysis
The InChI code for Decahydroisoquinoline-2-sulfonyl chloride is1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 . Chemical Reactions Analysis
Sulfonyl chlorides, including Decahydroisoquinoline-2-sulfonyl chloride, are commonly used as reagents for introducing sulfonamide functional groups into organic compounds. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings .Physical And Chemical Properties Analysis
Decahydroisoquinoline-2-sulfonyl chloride has a molecular weight of 237.75 .Applications De Recherche Scientifique
Copper-Catalyzed Sulfonylation
Copper-catalyzed methodologies have been developed for the direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This process occurs at specific positions on the quinoline rings and exhibits a broad tolerance for various functional groups. Further synthetic transformations of the sulfonylated products yield compounds of practical utility (Liang et al., 2015), (Qiao et al., 2015).
Sulfonylation Under Metal-Free Conditions
A site-selective oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides has been developed. This method operates under mild, metal-free conditions and demonstrates good functional group compatibility, offering a novel approach for the synthesis of sulfone compounds (Wang et al., 2017).
Synthesis of Heterocyclic Sulfones
Techniques have been reported for the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are crucial motifs in medicinal chemistry. These methods often rely on reactions with sulfonyl chlorides, underscoring the importance of sulfonylation reactions in creating pharmacologically relevant structures (Patel et al., 2022).
Characterization of Sulfonylated Compounds
Studies have also focused on the synthesis and characterization of sulfonamides and their metal complexes derived from reactions with sulfonyl chlorides. These compounds show promise in various fields, including materials science and biochemistry, due to their unique structural and electronic properties (Macías et al., 2002).
Development of Antimalarial Compounds
Research into benzene and isoquinoline sulfonamide derivatives synthesized via nucleophilic displacement on sulfonyl chlorides has shown significant antimalarial activity, demonstrating the potential of sulfonylation reactions in contributing to the fight against malaria (Parai et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLNEDQPMFVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroisoquinoline-2-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2627034.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2627039.png)

![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627043.png)

![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)
![diethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2627051.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2627052.png)
![2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2627053.png)
![5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2627054.png)
